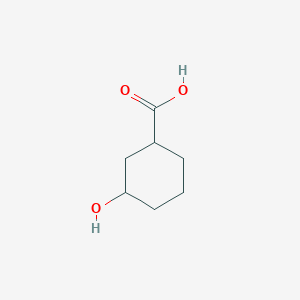

3-Hydroxycyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDHFKPEDWWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413642, DTXSID40901229 | |

| Record name | 3-hydroxycyclohexane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606488-94-2 | |

| Record name | 3-hydroxycyclohexane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxycyclohexanecarboxylic acid chemical properties and structure

An In-depth Technical Guide to 3-Hydroxycyclohexanecarboxylic Acid: Properties, Structure, and Applications

Abstract

This compound (3-HCHA) is a bifunctional alicyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Possessing both a hydroxyl and a carboxylic acid functional group, its cyclohexane scaffold provides a versatile platform for developing complex molecular architectures. The stereochemical relationship between its two functional groups—existing as distinct cis and trans diastereomers, each with its own pair of enantiomers—is fundamental to its utility and biological activity. This guide provides a comprehensive overview of the chemical properties, stereoisomeric forms, spectroscopic characterization, synthesis, and key reactions of 3-HCHA, with a focus on its applications for researchers and professionals in drug development.

Molecular Structure and Stereochemistry: The Basis of Functionality

The fundamental structure of this compound consists of a cyclohexane ring substituted at position C1 with a carboxylic acid group (-COOH) and at position C3 with a hydroxyl group (-OH)[1][2]. The non-planar, chair-like conformation of the cyclohexane ring gives rise to significant stereoisomerism, which dictates the molecule's physical properties and biological interactions.

Two key sources of isomerism exist:

-

Diastereomerism (cis vs. trans): This arises from the relative orientation of the -COOH and -OH groups. In the cis isomer, both substituents are on the same face of the ring (e.g., both pointing up or both down). In the trans isomer, they are on opposite faces[1].

-

Enantiomerism (R/S): Both C1 and C3 are chiral centers. Consequently, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. The four primary stereoisomers are:

The specific stereoisomer is often critical for biological applications, with cis-configured derivatives being identified as crucial building blocks for drugs designed to modulate lipid and carbohydrate metabolism[5].

Caption: Stereoisomers of this compound.

Physicochemical and Spectroscopic Properties

The dual functionality of 3-HCHA governs its physical properties, making it a polar, water-soluble solid[1]. Its characterization relies on a combination of physical measurements and spectroscopic techniques.

Physicochemical Data

The following table summarizes key properties for 3-HCHA, typically supplied as a mixture of cis and trans isomers unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 130-132 °C (for diastereomeric mixture) | [6] |

| pKa | 4.71 ± 0.13 (Predicted) | [6] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-HCHA is distinguished by two prominent features characteristic of carboxylic acids[7][8][9].

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band appears between 2500–3300 cm⁻¹, resulting from the extensive hydrogen bonding between acid dimers[8].

-

O-H Stretch (Alcohol): This signal is typically obscured by the much broader carboxylic acid O-H band.

-

C-H Stretch: Sharp peaks from the cyclohexane ring's aliphatic C-H bonds appear around 2850–2950 cm⁻¹.

-

C=O Stretch (Carbonyl): An intense, sharp absorption is observed between 1710–1760 cm⁻¹. For the hydrogen-bonded dimer, which is the common form in the solid state, this peak is typically centered around 1710 cm⁻¹[7][9].

-

C-O Stretch: A moderate band in the 1210–1320 cm⁻¹ region corresponds to the C-O single bond of the carboxylic acid[8].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise stereochemistry (cis vs. trans) of 3-HCHA isomers.

-

¹H NMR: The spectrum will show a complex set of signals for the cyclohexane ring protons between 1.0–2.5 ppm. The protons on the carbons bearing the functional groups (C1-H and C3-H) are diastereotopic and will appear further downfield. The C3-H (adjacent to the -OH group) is expected around 3.5–4.0 ppm, while the C1-H (adjacent to the -COOH group) is expected around 2.2–2.6 ppm. The most crucial signal is the acidic proton of the carboxylic acid, which appears as a broad singlet far downfield, typically around 12 δ[7]. The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) of the C1-H and C3-H protons, which reflect their dihedral angles relative to adjacent protons.

-

¹³C NMR: The carboxyl carbon (C=O) provides a characteristic signal in the 165–185 δ range[9]. The carbon bearing the hydroxyl group (C-OH) would appear around 65–75 δ, while the remaining aliphatic carbons of the cyclohexane ring would be found upfield between 20–45 δ.

-

Synthesis and Chemical Reactivity

3-HCHA is most commonly synthesized via the reduction of its aromatic precursor, 3-hydroxybenzoic acid. Its bifunctional nature allows for a range of subsequent chemical transformations.

Synthesis via Catalytic Hydrogenation

The most direct and industrially relevant synthesis involves the catalytic hydrogenation of the benzene ring of 3-hydroxybenzoic acid. This reaction reduces the aromatic ring while preserving the carboxylic acid and hydroxyl functional groups.

Caption: General workflow for the synthesis of 3-HCHA.

Protocol: Synthesis of this compound[6]

-

Rationale: This protocol utilizes high-pressure hydrogenation, a standard method for dearomatization. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is run under basic conditions (NaOH) to deprotonate the carboxylic acid, forming the sodium salt, which enhances its solubility in the aqueous medium and can influence the reaction's stereochemical outcome.

-

Methodology:

-

Charging the Reactor: In a high-pressure autoclave, charge an aqueous solution of 3-hydroxybenzoic acid (1.0 equiv), sodium hydroxide (0.7-0.8 equiv), and Raney Ni catalyst (approx. 15-20% by weight of the substrate)[6].

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 60 atm. Heat the mixture to 150 °C with vigorous stirring and maintain these conditions overnight[6].

-

Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Remove the solid Raney Ni catalyst by filtration through a pad of Celite.

-

Self-Validation: The catalyst must be handled with care as it can be pyrophoric. Filtration should be done while the catalyst is still wet to prevent ignition.

-

-

Isolation: Transfer the aqueous filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. A white solid should precipitate.

-

Purification: Extract the acidified aqueous layer multiple times with an organic solvent such as tetrahydrofuran (THF) or ethyl acetate[6]. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid. Further purification can be achieved by recrystallization.

-

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

-

-

Key Chemical Reactions

-

Esterification: As a carboxylic acid, 3-HCHA readily undergoes esterification. The choice of method depends on the desired ester and the sensitivity of the substrate.

-

Fischer Esterification: Reaction with an alcohol (often used as the solvent) under strong acid catalysis (e.g., H₂SO₄) is a classic method for forming simple esters[10].

-

Steglich Esterification: For more sensitive substrates or sterically hindered alcohols, a milder, coupling agent-based approach is superior. The use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature with high yields[11][12]. This method avoids the harsh acidic conditions of the Fischer esterification.

-

-

Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC, or Swern oxidation), yielding 3-oxocyclohexanecarboxylic acid[1]. This ketone is a valuable intermediate for further functionalization.

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, its stereoisomers are central to drugs that modulate lipid and carbohydrate metabolism, highlighting its importance in treating metabolic disorders[5]. Its rigid cyclohexane core provides a reliable scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

-

Enzyme Inhibition: It has been shown to be effective in inhibiting plasmin activity, particularly when formulated as an aluminum complex[1]. This suggests potential applications in developing antifibrinolytic agents.

-

Materials Science: Beyond pharmaceuticals, 3-HCHA is used in the production of specialized materials, including chromatographic columns and chemical sensors, where its functional groups can be used to modify surfaces or create specific binding sites[1].

Conclusion

This compound is a fundamentally important molecule whose utility is derived from its bifunctional nature and well-defined stereochemistry. Its synthesis is readily achievable through the hydrogenation of its aromatic precursor, and its functional groups provide handles for a wide array of chemical transformations. For researchers in drug discovery and development, a thorough understanding of its properties and reactivity is essential for leveraging this versatile scaffold to construct novel therapeutics and advanced materials. The continued exploration of its stereochemically pure forms will undoubtedly unlock further applications in science and medicine.

References

- 1. CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy- [cymitquimica.com]

- 2. This compound | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 6. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

The Natural Occurrence of 3-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Hydroxycyclohexanecarboxylic acid (3-HCCA) is a fascinating, yet often overlooked, naturally occurring alicyclic compound. While not as ubiquitous as other primary or secondary metabolites, its presence in specific microbial biosynthetic pathways, particularly as a key intermediate derived from the shikimate pathway, marks it as a molecule of significant scientific interest. This technical guide provides a comprehensive overview of the natural occurrence of 3-HCCA, delving into its biosynthetic origins, its identified natural sources, and the analytical methodologies required for its detection and quantification. Furthermore, this guide will explore the potential biological activities and ecological significance of 3-HCCA, offering insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: Unveiling a Shikimate Pathway-Derived Intermediate

This compound is a saturated carbocyclic molecule featuring both a hydroxyl and a carboxylic acid functional group. Its chemical structure allows for the existence of cis and trans stereoisomers, each with distinct spatial arrangements and potentially different biological activities. The natural occurrence of 3-HCCA is primarily linked to the biosynthesis of cyclohexanecarboxylic acid (CCA) in certain bacteria, where it serves as a crucial intermediate. The biosynthetic machinery for CCA has been a subject of study in microorganisms such as the acidophilic, thermophilic bacterium Alicyclobacillus acidocaldarius and various species of the prolific antibiotic-producing genus Streptomyces.[1][2][3] The origin of the cyclohexane ring of CCA and its hydroxylated precursor, 3-HCCA, is the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, archaea, fungi, and plants.[4][5]

Biosynthesis: A Journey from Shikimate to a Saturated Ring

The biosynthesis of 3-HCCA represents a significant metabolic diversion from the canonical shikimate pathway, which typically leads to aromatic compounds. While the complete enzymatic cascade from a specific shikimate pathway intermediate to 3-HCCA is still an area of active research, current evidence points to a multi-step enzymatic process.

The Shikimate Pathway: The Primary Carbon Source

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5] A series of enzymatic reactions then leads to the formation of key intermediates such as 3-dehydroquinate (DHQ), 3-dehydroshikimate (DHS), and shikimate itself.[6][7] It is from one of these intermediates that the pathway to 3-HCCA is believed to diverge.

The Proposed Biosynthetic Route to this compound

While the precise enzymatic steps are not fully elucidated for all organisms, a plausible pathway involves the following key transformations:

-

Formation of a Keto-acid Intermediate: It is hypothesized that an intermediate from the shikimate pathway, such as 3-dehydroshikimate, is converted to a keto-acid precursor, likely 3-oxocyclohexanecarboxylic acid.

-

Stereospecific Reduction: This keto-acid then undergoes a stereospecific reduction catalyzed by a reductase enzyme, yielding this compound. Evidence suggests that shikimate dehydrogenase, an enzyme from the core shikimate pathway, can catalyze the reduction of (S)-3-oxocyclohexanecarboxylic acid to the corresponding trans-3-hydroxycyclohexanecarboxylic acid.[6]

The biosynthesis of cyclohexanecarboxyl-CoA from shikimate has been shown to involve a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase, highlighting the enzymatic machinery capable of modifying shikimate pathway intermediates.[6]

// Nodes PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-phosphate (E4P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate_Pathway [label="Shikimate Pathway Intermediates\n(e.g., 3-Dehydroshikimate)", fillcolor="#FBBC05", fontcolor="#202124"]; Keto_Acid [label="3-Oxocyclohexanecarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCCA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCA [label="Cyclohexanecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {PEP, E4P} -> Shikimate_Pathway [label="Multiple\nEnzymatic Steps", style=dashed]; Shikimate_Pathway -> Keto_Acid [label="Proposed\nEnzymatic\nConversion", style=dashed]; Keto_Acid -> HCCA [label="Reductase\n(e.g., Shikimate\nDehydrogenase-like)", color="#EA4335"]; HCCA -> CCA [label="Further\nEnzymatic\nSteps", style=dashed]; } . Caption: Proposed biosynthetic pathway of this compound.

Natural Sources of this compound

The confirmed natural occurrence of 3-HCCA is currently limited to the microbial world, primarily within bacteria.

Bacterial Sources

-

Alicyclobacillus acidocaldarius : This thermophilic, acidophilic bacterium, originally isolated from geothermal environments, is a known producer of cyclohexanecarboxylic acid and utilizes 3-HCCA as a biosynthetic intermediate.[1][2]

-

Streptomyces species : Various species within this genus, renowned for their production of a vast array of secondary metabolites including many clinically important antibiotics, are also known to synthesize cyclohexanecarboxylic acid via a 3-HCCA intermediate.[1][2]

Potential Occurrence in Other Organisms

While direct evidence is currently lacking, the widespread presence of the shikimate pathway in plants and fungi raises the possibility of 3-HCCA or its derivatives being present in these kingdoms, perhaps as minor or transient metabolites. Further research employing sensitive analytical techniques is required to explore this possibility.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3-HCCA in complex biological matrices require robust and sensitive analytical methods. Due to its polar nature and lack of a strong chromophore, direct spectrophotometric detection is challenging. Therefore, chromatographic techniques coupled with mass spectrometry are the methods of choice.

Sample Preparation

The extraction of 3-HCCA from microbial cultures or other biological samples typically involves the following steps:

-

Cell Lysis: Disruption of microbial cells to release intracellular metabolites.

-

Solvent Extraction: Partitioning of the analyte into a suitable organic solvent, often after acidification of the aqueous sample to protonate the carboxylic acid group and increase its hydrophobicity.

-

Solid-Phase Extraction (SPE): A cleanup step to remove interfering compounds and concentrate the analyte.

Chromatographic Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of 3-HCCA.

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed. To improve retention of the polar 3-HCCA, derivatization of the carboxylic acid group can be performed.

-

Derivatization: Esterification or amidation of the carboxylic acid can enhance its hydrophobicity and improve chromatographic performance.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the underivatized acid. For derivatized forms, positive ion ESI is often more sensitive. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, particularly for volatile derivatives.

-

Derivatization: The carboxylic acid and hydroxyl groups must be derivatized prior to GC analysis to increase volatility and thermal stability. Silylation is a common derivatization method.

-

Mass Spectrometry: Electron ionization (EI) is typically used, providing characteristic fragmentation patterns for structural elucidation and quantification.

| Technique | Derivatization | Ionization | Advantages | Disadvantages |

| LC-MS/MS | Optional (or for improved retention) | ESI (-/+) | High sensitivity and selectivity, suitable for complex matrices. | May require derivatization for optimal chromatography. |

| GC-MS | Required (e.g., silylation) | EI | Excellent chromatographic resolution, established libraries. | Requires derivatization, not suitable for thermolabile compounds. |

Table 1: Comparison of Analytical Techniques for this compound.

Experimental Protocol: LC-MS/MS Quantification of 3-HCCA in Microbial Broth

-

Sample Collection and Quenching: Collect microbial broth and immediately quench metabolic activity by rapid cooling or addition of a quenching solution.

-

Extraction: Acidify the sample with a suitable acid (e.g., formic acid) and extract with an organic solvent (e.g., ethyl acetate).

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

-

MS/MS Detection: Operate the mass spectrometer in negative ion ESI mode. Use MRM to monitor the transition from the deprotonated parent ion of 3-HCCA to a characteristic fragment ion.

-

Quantification: Generate a calibration curve using authentic standards of 3-HCCA to quantify its concentration in the samples.

// Nodes Sample [label="Biological Sample\n(e.g., Microbial Broth)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Cleanup", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization (Optional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(LC or GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometric Detection\n(MS or MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Separation; Separation -> Detection; Detection -> Analysis; } . Caption: General analytical workflow for this compound.

Biological Activities and Ecological Significance

The biological activities of 3-HCCA are not extensively studied, but its structural features and its role as a biosynthetic intermediate suggest potential roles.

-

Precursor for Bioactive Molecules: As an intermediate in the biosynthesis of CCA, 3-HCCA is a precursor to a range of bioactive molecules in Streptomyces, including polyketide antibiotics.

-

Potential Pharmacological Activity: The cis-isomer of this compound derivatives have been investigated as building blocks for compounds with potential therapeutic applications in metabolic disorders.[8]

-

Ecological Role: In the competitive microbial world, the production of secondary metabolites derived from 3-HCCA may provide a competitive advantage to the producing organism.

Future Perspectives and Conclusion

This compound stands at an interesting intersection of primary and secondary metabolism. While its known natural occurrence is currently confined to a few bacterial species, the vast and largely unexplored microbial and plant metabolomes may yet reveal a broader distribution. Future research should focus on:

-

Elucidating the complete biosynthetic pathway from the shikimate route to 3-HCCA in various organisms.

-

Screening a wider range of natural sources , including plants and fungi, for the presence of 3-HCCA and its derivatives.

-

Investigating the stereospecific biological activities of the different isomers of 3-HCCA.

-

Developing and validating robust analytical methods for the routine and high-throughput analysis of 3-HCCA in diverse biological samples.

References

- 1. Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of tricarboxylic acid cycle intermediates by Streptomyces nitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 5. Tricarboxylic acid-cycle activity in Streptomyces olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Microbial Biosynthesis of 3-Hydroxycyclohexanecarboxylic Acid

Introduction: The Significance of 3-Hydroxycyclohexanecarboxylic Acid

This compound (3-HCCA) and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals. Their stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredients. The microbial biosynthesis of these compounds offers a promising and sustainable alternative to complex and often environmentally challenging chemical syntheses. This guide provides a comprehensive overview of the known and putative biosynthetic pathways for 3-HCCA in microorganisms, intended for researchers, scientists, and professionals in drug development and metabolic engineering.

This document will explore two primary microbial strategies for producing 3-HCCA: de novo biosynthesis originating from central carbon metabolism, and whole-cell biotransformation of precursor molecules. We will delve into the specific enzymes, genetic clusters, and proposed mechanisms, complemented by actionable experimental protocols and relevant quantitative data to support further research and process development.

Part 1: De Novo Biosynthesis of this compound via the Shikimate Pathway

The most plausible route for the de novo biosynthesis of the cyclohexanecarboxylic acid backbone in microorganisms branches from the well-established shikimate pathway. This pathway is the primary route for the synthesis of aromatic amino acids in bacteria, fungi, and plants[1]. Evidence from studies on the biosynthesis of antibiotics containing a cyclohexanecarboxylic acid moiety, such as ansatrienin in Streptomyces collinus, has elucidated a pathway for the conversion of shikimic acid to cyclohexanecarboxyl-CoA (CHC-CoA)[2][3]. 3-HCCA is a hydroxylated derivative of this core structure.

From Shikimate to Cyclohexanecarboxyl-CoA: A Five-Gene Cassette

Research has identified a five-gene cassette in Streptomyces collinus that is sufficient to produce CHC-CoA from shikimic acid. Heterologous expression of these five genes in hosts like Streptomyces lividans resulted in a significant accumulation of cyclohexyl fatty acids, demonstrating the functionality of this pathway[4]. This gene cluster provides the genetic blueprint for engineering a microbial host for CHC-CoA production.

The proposed enzymatic steps are as follows:

-

Activation of Shikimate: The pathway is initiated by the activation of shikimate to shikimoyl-CoA.

-

A Series of Reductions and Dehydrations: A cascade of enzymatic reactions, including dehydratases and reductases, systematically removes the hydroxyl groups and reduces the double bond of the shikimate ring to form the saturated cyclohexane ring of CHC-CoA.

The key genes and their putative functions from the Streptomyces collinus ansatrienin (mycotrienin) biosynthetic gene cluster are:

| Gene (e.g., in S. collinus) | Putative Function |

| ansJ | Acyl-CoA Synthetase |

| ansK | Enoyl-CoA Reductase |

| ansL | Dehydratase |

| ansM | Dehydrogenase |

| chcA | 1-Cyclohexenylcarbonyl-CoA Reductase |

This table summarizes the putative functions of the genes involved in the conversion of shikimate to CHC-CoA.

The Final Hydroxylation Step: A Putative P450 Monooxygenase

The conversion of the CHC-CoA intermediate to 3-HCCA requires a final hydroxylation step. While the specific enzyme for the C-3 hydroxylation of CHC-CoA has not been definitively characterized, microbial cytochrome P450 (CYP) monooxygenases are prime candidates for this reaction. These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide variety of substrates, including alicyclic and aromatic compounds[5][6].

Members of the genus Rhodococcus, for instance, possess a diverse array of P450 monooxygenases and have been shown to hydroxylate various cyclic compounds[7][8]. The CYP199A4 enzyme from Rhodopseudomonas palustris is known to catalyze the aliphatic oxidation of 4-cyclohexylbenzoic acid[5]. It is highly probable that a similar P450 enzyme or another type of hydroxylase is responsible for the C-3 hydroxylation of the cyclohexyl ring in the biosynthesis of 3-HCCA. Genome mining of microorganisms known to produce hydroxylated alicyclic compounds, such as certain Actinoplanes or Rhodococcus species, could lead to the discovery of the specific hydroxylase required[9][10][11].

Proposed De Novo Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway from the central metabolite shikimic acid to this compound.

Part 2: Biotransformation Approach for the Synthesis of cis-3-Hydroxycyclohexanecarboxylic Acid

An alternative and often more direct approach to producing specific stereoisomers of 3-HCCA is through whole-cell biotransformation. This method utilizes the enzymatic machinery of microorganisms to convert a readily available precursor into the desired product.

Stereoselective Reduction of 3-Oxocyclohexanecarboxylic Acid

The stereoselective reduction of 3-oxocyclohexanecarboxylic acid or its esters using fungal species is a well-documented method for producing optically active cis-3-hydroxycyclohexanecarboxylic acid derivatives. Rhizopus arrhizus (also known as Rhizopus oryzae) has been identified as an effective biocatalyst for this transformation[12][13][14]. The reduction is catalyzed by a reductase enzyme that exhibits high stereoselectivity, yielding the cis product.

This biotransformation is particularly valuable as it can provide direct access to the cis stereoisomer, which can be a challenging target through traditional chemical synthesis.

Workflow for Whole-Cell Biotransformation

The following diagram outlines the general workflow for the production of cis-3-HCCA using a whole-cell biotransformation approach.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of 3-HCCA. These protocols are intended as a starting point and may require optimization based on the specific microbial host and experimental setup.

Protocol for Heterologous Expression of the CHC-CoA Gene Cluster in E. coli

Rationale: To functionally express the Streptomyces gene cluster for CHC-CoA biosynthesis in a well-characterized host like E. coli for enzyme characterization and metabolic engineering.

Step-by-Step Methodology:

-

Gene Synthesis and Codon Optimization: Synthesize the five genes (ansJ, ansK, ansL, ansM, chcA) from Streptomyces collinus with codon optimization for expression in E. coli.

-

Vector Construction: Clone the synthesized genes into a suitable expression vector, such as a pET or pACYC series plasmid, under the control of an inducible promoter (e.g., T7 or araBAD). The genes can be arranged as a synthetic operon.

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the recombinant E. coli strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG for the T7 promoter) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to obtain the crude cell extract containing the expressed enzymes.

-

Protocol for Acyl-CoA Dehydrogenase Activity Assay

Rationale: To measure the activity of the dehydrogenase enzymes (e.g., AnsM, ChcA) in the CHC-CoA biosynthetic pathway. This protocol is adapted from the established ETF fluorescence reduction assay[15].

Step-by-Step Methodology:

-

Reagents:

-

Assay buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate: The appropriate acyl-CoA intermediate.

-

Electron Transfer Flavoprotein (ETF): Purified ETF is required. Recombinant porcine ETF can be expressed and purified from E. coli[15].

-

-

Assay Procedure:

-

The assay should be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

-

In an anaerobic cuvette, mix the assay buffer, ETF, and the enzyme to be tested (e.g., purified AnsM or ChcA).

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the decrease in ETF fluorescence (excitation at ~380 nm, emission at ~510 nm) over time. The rate of fluorescence decrease is proportional to the enzyme activity.

-

-

Calculation: Calculate the specific activity based on the rate of ETF reduction and the protein concentration of the enzyme.

Protocol for Whole-Cell Biotransformation with Rhizopus arrhizus

Rationale: To produce cis-3-HCCA through the stereoselective reduction of 3-oxocyclohexanecarboxylic acid using Rhizopus arrhizus whole cells.

Step-by-Step Methodology:

-

Cultivation of Rhizopus arrhizus :

-

Inoculate Rhizopus arrhizus (e.g., ATCC 56536) into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 48-72 hours to obtain a sufficient biomass of fungal mycelia.

-

-

Biotransformation:

-

Harvest the mycelia by filtration and wash with a sterile buffer (e.g., 50 mM phosphate buffer, pH 6.5).

-

Resuspend the washed mycelia in the same buffer to a desired cell density (e.g., 50-100 g/L wet weight).

-

Add the substrate, 3-oxocyclohexanecarboxylic acid, to the cell suspension to a final concentration of 1-5 g/L.

-

Incubate the reaction mixture at 25-28°C with shaking for 24-72 hours. Monitor the progress of the reaction by HPLC or GC-MS.

-

-

Product Extraction and Analysis:

-

Separate the mycelia from the reaction broth by filtration or centrifugation.

-

Acidify the broth to pH 2-3 with HCl.

-

Extract the 3-HCCA from the acidified broth with an organic solvent such as ethyl acetate.

-

Analyze the organic extract by HPLC or GC-MS to determine the concentration and stereoselectivity of the product.

-

Part 4: Data Presentation

While comprehensive quantitative data for the de novo biosynthesis of 3-HCCA is still emerging, engineered pathways for related compounds provide valuable benchmarks. For instance, the production of doramectin, which utilizes the CHC-CoA precursor, has been significantly improved through metabolic engineering[16][17][18]. In one study, an engineered Streptomyces avermitilis strain produced approximately 30 mg/L of doramectin[17]. More recent work has pushed titers to over 1200 mg/L through high-throughput screening and medium optimization[18]. The microbial production of other carboxylic acids has also reached high titers, with some processes exceeding 100 g/L, indicating the potential for high-level production of 3-HCCA with further optimization[19][20].

For the biotransformation route, while specific titers for 3-HCCA are not widely reported in the primary literature, similar whole-cell reductions of cyclic ketones can achieve high conversions and product concentrations. For example, the biotransformation of Grundmann's ketone using an engineered E. coli expressing a P450 monooxygenase reached a product concentration of 300 mg/L (1.1 mM)[21].

Conclusion and Future Outlook

The microbial biosynthesis of this compound represents a field of significant potential for the sustainable production of valuable pharmaceutical precursors. The elucidation of the shikimate-derived pathway to CHC-CoA in Streptomyces provides a solid genetic foundation for the development of de novo biosynthesis routes. The key challenge remaining is the identification and characterization of a highly efficient and stereoselective hydroxylase for the final conversion to 3-HCCA. Future work in this area should focus on genome mining and protein engineering to discover and optimize this crucial enzymatic step.

In parallel, the whole-cell biotransformation approach using microorganisms like Rhizopus arrhizus offers a more immediate and highly stereoselective method for producing specific isomers of 3-HCCA. Process optimization, including medium development, bioreactor strategies, and in situ product removal, will be critical to enhancing the productivity and economic viability of this route.

The integration of systems biology, synthetic biology, and metabolic engineering will undoubtedly accelerate the development of robust and efficient microbial cell factories for the production of 3-HCCA, paving the way for greener and more cost-effective pharmaceutical manufacturing.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of p-hydroxybenzoate hydroxylases from Rhodococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstruction and in silico analysis of an Actinoplanes sp. SE50/110 genome-scale metabolic model for acarbose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome improvement of the acarbose producer Actinoplanes sp. SE50/110 and annotation refinement based on RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Analysis of Novel alkB Genes Encoding Long-Chain n-Alkane Hydroxylases in Rhodococcus sp. Strain CH91 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taxonomy browser Taxonomy Browser (Rhizopus arrhizus) [ncbi.nlm.nih.gov]

- 13. Rhizopus arrhizus. Culture Collections [culturecollections.org.uk]

- 14. Purification and characterization of a new Rhizopuspepsin from Rhizopus oryzae NBRC 4749 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improved doramectin production based on high-throughput screening and medium optimization in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Whole-cell biotransformation with recombinant cytochrome P450 for the selective oxidation of Grundmann's ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Hydroxycyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-hydroxycyclohexanecarboxylic acid, a bifunctional alicyclic molecule of interest in synthetic and medicinal chemistry. A notable challenge in the analytical landscape of this compound is the limited availability of publicly accessible, experimentally-derived spectroscopic data for its distinct cis and trans diastereomers. This guide, therefore, adopts a predictive and principles-based approach. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the methodologies and interpretive logic required for the structural confirmation and stereochemical assignment of such molecules. We will leverage foundational spectroscopic principles and data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both isomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques in structural elucidation.

Introduction: The Analytical Imperative of Stereochemistry

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a saturated carbocyclic compound containing two key functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] The cyclohexane ring provides a scaffold for rich stereochemistry, primarily existing as cis and trans diastereomers, where the relative orientations of the hydroxyl and carboxyl substituents are different. In drug development and materials science, stereoisomers can have dramatically different biological activities and physical properties. Consequently, unambiguous stereochemical assignment is not an academic exercise but a critical component of quality control and regulatory compliance.

The analytical challenge lies in distinguishing between the cis and trans isomers, which possess the same mass and connectivity. This is where the power of modern spectroscopic techniques becomes indispensable. This guide will detail the theoretical underpinnings and practical considerations for using NMR, IR, and MS to confidently identify and differentiate these isomers.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. While it is less powerful than NMR for determining subtle stereochemical differences, it serves as an excellent tool for confirming the presence of the key hydroxyl and carboxylic acid moieties.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the -OH and -COOH groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very broad, often obscuring C-H stretches. [2] |

| Alcohol O-H | Stretch | 3200 - 3600 | Broad, will overlap with the carboxylic acid O-H. |

| C-H (sp³) | Stretch | 2850 - 3000 | Sharp peaks superimposed on the broad O-H band. |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, sharp. The presence of hydrogen bonding typically shifts this to the lower end of the range for carboxylic acids (1760-1690 cm⁻¹). [2] |

| C-O | Stretch | 1210 - 1320 | Strong. |

The spectra of the cis and trans isomers are expected to be very similar, though minor differences in the fingerprint region (< 1500 cm⁻¹) may exist due to variations in bond vibrations within the overall molecular symmetry.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the most common methods are:

-

KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through fragmentation patterns, clues about its structure.

Expected Mass Spectrum

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺ at m/z 145.1 or the deprotonated molecule [M-H]⁻ at m/z 143.1. High-resolution mass spectrometry would confirm the elemental formula C₇H₁₂O₃. [1]* Fragmentation: With a higher energy technique like Electron Ionization (EI), the molecular ion peak at m/z 144 may be weak or absent. Key fragmentation pathways would include:

-

Loss of H₂O (m/z 126): Dehydration from the hydroxyl group.

-

Loss of -OH (m/z 127): Alpha-cleavage at the alcohol.

-

Loss of -COOH (m/z 99): Loss of the carboxylic acid group.

-

Alpha-cleavage next to the carbonyl (loss of cyclohexyl radical): This would result in a fragment at m/z 45 [COOH]⁺.

-

The mass spectra of the cis and trans isomers are expected to be very similar, as the initial fragmentation is primarily driven by the functional groups, not their spatial arrangement.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization:

-

For ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and introduce it via direct infusion or coupled to a Liquid Chromatography (LC) system.

-

For EI: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) system.

-

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of this compound, and particularly the differentiation of its cis and trans isomers, requires a synergistic application of multiple spectroscopic techniques. While IR and MS are excellent for confirming the presence of the required functional groups and the overall molecular weight, NMR spectroscopy is the definitive tool for stereochemical assignment. By carefully analyzing the chemical shifts and coupling constants of the protons on the substituted carbons, a skilled analyst can deduce the relative orientation of the hydroxyl and carboxylic acid groups.

References

Physical properties like melting point and solubility of 3-Hydroxycyclohexanecarboxylic acid

A Technical Guide to the Physicochemical Properties of 3-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic organic compound featuring both a hydroxyl and a carboxylic acid functional group. This structure imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. The presence of two stereoisomers, cis and trans, arising from the relative orientation of the functional groups on the cyclohexane ring, leads to distinct physical behaviors, particularly in melting point and solubility. Understanding these differences is critical for applications ranging from drug formulation to polymer synthesis. This guide provides a detailed analysis of the melting points and solubility profiles of the cis and trans isomers of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties.

Introduction: Stereochemistry and Physicochemical Impact

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a bifunctional molecule whose utility is deeply connected to its physical properties.[1][2][3] The cyclohexane ring is not planar, and the substituents can adopt either axial or equatorial positions, leading to two distinct diastereomers: cis-3-hydroxycyclohexanecarboxylic acid and trans-3-hydroxycyclohexanecarboxylic acid.

-

In the cis isomer , the hydroxyl and carboxyl groups are on the same face of the cyclohexane ring.

-

In the trans isomer , these groups are on opposite faces.

This seemingly subtle structural difference has profound consequences for how the molecules interact with each other and with solvents. Intermolecular forces, such as hydrogen bonding and van der Waals forces, are affected by the spatial arrangement of the polar functional groups. This, in turn, dictates the energy required to transition from a solid to a liquid state (melting point) and the extent to which the compound can be solvated (solubility). For drug development professionals, these parameters are foundational, influencing everything from crystal stability and manufacturability to bioavailability and formulation design.

Melting Point Analysis: A Tale of Two Isomers

The melting point is a critical indicator of a crystalline solid's thermal stability and purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range often indicates the presence of impurities. For the stereoisomers of this compound, the key differentiator is the efficiency of their crystal lattice packing.

| Isomer/Mixture | Melting Point (°C) | Key Insights |

| cis and trans Mixture | 130 - 132 | The melting point of an isomeric mixture is often broad and lower than that of the pure isomers, a phenomenon known as melting point depression. |

| trans Isomer | Not explicitly found, but generally higher than the cis isomer. | The trans configuration often allows for more symmetrical and efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point. |

| cis Isomer | Not explicitly found, but generally lower than the trans isomer. | The cis configuration can introduce steric hindrance that disrupts optimal crystal packing, resulting in weaker lattice forces and a lower melting point. |

Data for the mixture is sourced from ChemicalBook.[4] Specific melting points for the pure cis and trans isomers were not located in the provided search results, but the principles of stereochemistry suggest the trans isomer would have a higher melting point.

The causality behind this difference lies in molecular symmetry and intermolecular hydrogen bonding. The linear and opposing arrangement of substituents in the trans isomer can allow for a more ordered, tightly packed crystal structure. This maximizes intermolecular forces, requiring more thermal energy to break the lattice, hence a higher melting point. Conversely, the less symmetrical cis isomer may pack less efficiently, leading to a lower melting point.

Solubility Profile: The Interplay of Polarity and Structure

Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and subsequent absorption. The "like dissolves like" principle governs this property, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. This compound is amphiphilic, possessing polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, and a nonpolar cyclohexane hydrocarbon ring.

Solubility in Water: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with water, making the compound water-soluble.[3] The stereochemistry of the isomers influences the extent of this interaction. The cis isomer, with both polar groups on the same face, may present a more polarized surface, potentially enhancing its interaction with water compared to the trans isomer where the polar groups are more separated.

Solubility in Organic Solvents: The solubility in organic solvents is also influenced by the solvent's polarity.

-

Polar Aprotic Solvents (e.g., Ethyl Ether): The compound shows solubility, as indicated by its use as a recrystallization solvent.[4]

-

Nonpolar Solvents (e.g., Hexane): Solubility is expected to be limited due to the compound's polar functional groups.

-

Water-Enhanced Solubility: For many carboxylic acids, solubility in certain organic solvents can be significantly increased by the presence of water in the organic phase.[5] This phenomenon is particularly pronounced in Lewis-base solvents with carbonyl groups.[5]

A quantitative comparison is limited by the available data, but the general solubility behavior can be summarized as follows:

| Solvent Type | Predicted Solubility | Rationale |

| Water (Polar, Protic) | High | The hydroxyl and carboxyl groups readily form hydrogen bonds with water.[3] |

| Alcohols (e.g., Methanol) | High | Capable of hydrogen bonding with both functional groups. |

| Ethers (e.g., Ethyl Ether) | Moderate | Acts as a hydrogen bond acceptor; used as a recrystallization solvent.[4] |

| Hydrocarbons (e.g., Hexane) | Low | The nonpolar solvent cannot effectively solvate the polar functional groups. |

Experimental Methodologies: Ensuring Data Integrity

Accurate and reproducible determination of physical properties is paramount. The following sections detail standardized, self-validating protocols for measuring the melting point and aqueous solubility.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[6][7] The protocol's integrity is ensured by careful sample preparation, a controlled heating rate, and calibration with certified reference standards.[6]

Methodology:

-

Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance in a vacuum desiccator for 24 hours, to remove any residual solvent.[6]

-

Capillary Loading: A small amount of the dried powder is introduced into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and packed tightly to form a column 2.5-3.5 mm high.[6]

-

Rough Determination: A preliminary, rapid heating (4-5°C/minute) is performed to quickly find the approximate melting temperature.[8]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20°C below the rough melting point.[8] The capillary is inserted into the heating block when the temperature is 5°C below the expected melting point.[6]

-

Controlled Heating: The heating rate is slowed to a controlled 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[8]

-

Observation & Recording: The temperature at which the substance column first collapses (onset point) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is the melting point.[6]

-

Replication: The procedure should be performed at least twice with fresh samples to ensure reproducibility.[8]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 provides a robust framework for determining water solubility.[9][10][11] The shake-flask method described here is suitable for substances with solubility greater than 10⁻² g/L.[9] Its trustworthiness relies on achieving a true equilibrium state between the solute and the solvent.

Methodology:

-

Preliminary Test: A simple preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[12]

-

System Preparation: An excess amount of the solid this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath, preferably at 20 ± 0.5 °C.[9] Agitation continues for a period longer than that determined in the preliminary test (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC, titration).

-

Confirmation of Equilibrium: To validate that equilibrium was achieved, measurements are taken at different time points (e.g., 24h, 48h). The solubility is confirmed when consecutive measurements show no significant difference.

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Discussion & Implications for Drug Development

The distinct physical properties of the cis and trans isomers of this compound have direct and practical implications for researchers in drug development:

-

Solid-State Stability & Polymorphism: A higher melting point, as expected for the trans isomer, often correlates with greater thermodynamic stability of the crystal form. This is a desirable trait, as it reduces the risk of the solid form converting to a less stable or less soluble polymorph during storage or manufacturing.

-

Formulation & Bioavailability: Solubility is a primary determinant of a drug's dissolution rate, which in turn governs its absorption and bioavailability. An isomer with higher aqueous solubility may be preferred for oral dosage forms to ensure efficient absorption in the gastrointestinal tract. Conversely, an isomer with lower solubility might be investigated for controlled-release formulations.

-

Purification & Separation: The differences in melting points and solubility profiles can be exploited during process development. Techniques like fractional crystallization rely on these differences to separate the cis and trans isomers, which is crucial as they may have different pharmacological activities or toxicity profiles.

Conclusion

The stereochemical arrangement of the hydroxyl and carboxyl groups in this compound is the determining factor for its key physical properties. The trans isomer is predicted to have a higher melting point due to more efficient crystal packing, while the cis isomer may exhibit subtly different solubility behavior due to its more condensed polar surface. A thorough characterization of each pure isomer using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for its effective application in research and development. These fundamental physicochemical data provide the authoritative grounding needed to control product quality, ensure stability, and optimize performance in advanced applications like drug delivery.

References

- 1. This compound | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy- [cymitquimica.com]

- 4. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. huberlab.ch [huberlab.ch]

- 8. jk-sci.com [jk-sci.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxycyclohexanecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of 3-hydroxycyclohexanecarboxylic acid and its derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this versatile chemical scaffold.

Introduction to the this compound Scaffold

This compound is a chiral organic compound featuring a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group.[1][2] This structure presents several key features that make it an attractive starting point for medicinal chemistry and drug discovery:

-

Chirality: The presence of stereocenters allows for the synthesis of various stereoisomers, which can exhibit distinct biological activities and pharmacological profiles. The specific stereochemistry is crucial for its biological efficiency.[3]

-

Functional Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups provide sites for chemical modification, enabling the synthesis of a diverse library of derivatives, including esters and amides. These groups also contribute to the molecule's polarity and potential for hydrogen bonding.[4]

-

Scaffold for Drug Design: It serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, cis-configured derivatives of this compound are key intermediates in the development of drugs aimed at modulating lipid and carbohydrate metabolism, with potential applications in treating type II diabetes and atherosclerosis.[5]

While direct and extensive research on the biological activities of this compound itself is limited, its structural similarity to other biologically active cyclohexane derivatives suggests a range of potential therapeutic applications.[6][7] This guide will delve into these potential activities and provide the methodologies to investigate them rigorously.

Potential Biological Activities and Therapeutic Applications

Based on existing literature for related compounds, this compound and its derivatives are hypothesized to possess antimicrobial, anti-inflammatory, and metabolic-modulating properties.

Antimicrobial Activity

Derivatives of cyclohexane have demonstrated significant antimicrobial properties.[6] For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater efficacy than tetracycline.[6] Furthermore, studies on 4-aminocyclohexanecarboxylic acid have highlighted its antistaphylococcal activity, suggesting that the cyclohexane carboxylic acid scaffold is a promising backbone for the development of new antibacterial agents.[7]

The presence of the hydroxyl and carboxylic acid groups on the this compound ring provides opportunities to synthesize derivatives (e.g., amides and esters) with modulated lipophilicity and steric properties, which could enhance their antimicrobial potency and spectrum.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The cyclohexane ring is a component of various compounds with demonstrated anti-inflammatory effects. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating the anti-inflammatory potential of novel compounds.[8][9][10][11][12]

The potential anti-inflammatory mechanism of this compound derivatives could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

-

Lipoxygenase (LOX) Inhibition: Lipoxygenases are involved in the production of leukotrienes, another class of inflammatory mediators.[14][15][16][17]

By designing and synthesizing derivatives of this compound that can interact with the active sites of these enzymes, it may be possible to develop novel anti-inflammatory agents.

Metabolic Modulation

As previously mentioned, cis-configured this compound derivatives are recognized as important building blocks for pharmaceuticals targeting metabolic diseases.[5] This suggests that derivatives of this scaffold may have the potential to interact with key enzymes or receptors involved in lipid and carbohydrate metabolism. Further investigation into this area could lead to the discovery of new treatments for conditions such as type II diabetes and atherosclerosis.

Experimental Workflows and Protocols

To systematically evaluate the biological activities of novel this compound derivatives, a tiered approach is recommended, starting with in vitro screening followed by in vivo validation for promising candidates.

Synthesis of Derivatives

The synthesis of ester and amide derivatives from this compound can be achieved through standard organic chemistry reactions. The general workflow is depicted below.

Figure 1: General synthetic workflow for preparing ester and amide derivatives of this compound.

In Vitro Biological Assays

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][18][19][20][21]

Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

-

-

Inoculum Preparation:

-

Culture the microbial strain overnight.

-

Prepare a standardized inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[18]

-

Dilute the standardized inoculum to the final required concentration.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

-

A. Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric) [13][22][23][24][25]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.

-

Dissolve test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent.[22]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, test compound (or control), and COX-2 enzyme.

-

Pre-incubate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

B. Lipoxygenase (LOX) Inhibition Assay [14][15][16][17][26]

This assay determines the inhibitory effect of a compound on lipoxygenase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a borate buffer (pH 9.0).

-

Prepare a solution of lipoxygenase enzyme and a linoleic acid substrate solution.[14]

-

Dissolve test compounds in a suitable solvent.

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, incubate the lipoxygenase enzyme with the test compound or control.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the in vivo acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Protocol:

-

Animal Preparation:

-

Use healthy adult rats, fasted overnight before the experiment.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.

-

-

Drug Administration:

-

Administer the test compound or standard drug (usually intraperitoneally or orally) 30-60 minutes before inducing inflammation.[10]

-

-

Induction of Edema:

-

Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each test group compared to the control group.

-

A significant reduction in paw volume indicates anti-inflammatory activity.

-

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. This compound | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (cis- and trans- mixture) | 606488-94-2 | GZA48894 [biosynth.com]

- 4. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]

- 5. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. protocols.io [protocols.io]

- 22. assaygenie.com [assaygenie.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

Thermochemical data for 3-Hydroxycyclohexanecarboxylic acid

An In-Depth Technical Guide to the Thermochemical Profile of 3-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract